(R)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol, also known as 3-(1-amino-2-hydroxyethyl)benzene-1,2-diol, is a chemical compound characterized by its unique structure and properties. It falls under the category of amino phenols, which are important in various biochemical and pharmaceutical applications. The compound has garnered attention due to its potential therapeutic effects and its role in biological systems.
This compound can be derived from various synthetic pathways, primarily involving the modification of phenolic structures. It is often studied in the context of drug development and biochemical research.
The synthesis of (R)-3-(1-amino-2-hydroxyethyl)benzene-1,2-diol can be achieved through several methods:
Technical details regarding specific conditions such as temperature, pressure, and catalysts vary depending on the chosen method but typically involve standard organic synthesis techniques .
The molecular structure of (R)-3-(1-amino-2-hydroxyethyl)benzene-1,2-diol features a benzene ring with two hydroxyl groups and an aminoethyl side chain:
(R)-3-(1-amino-2-hydroxyethyl)benzene-1,2-diol participates in various chemical reactions:
These reactions are critical for modifying the compound for specific applications or enhancing its biological activity .
The mechanism of action for (R)-3-(1-amino-2-hydroxyethyl)benzene-1,2-diol often involves its interaction with biological systems:
Data supporting these mechanisms indicate that further research is necessary to fully elucidate the biochemical pathways involved.
Relevant data on these properties are crucial for understanding how the compound behaves in various environments and applications .
(R)-3-(1-amino-2-hydroxyethyl)benzene-1,2-diol has several scientific uses:
The versatility of this compound makes it a valuable subject in both academic research and industrial applications .
(R)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol represents a structurally and functionally significant chiral β-amino alcohol compound in medicinal chemistry. Characterized by its catechol core and β-adrenergic pharmacophore, this molecule serves as a critical scaffold in neurotransmitter analog development. Its ortho-dihydroxybenzene moiety coupled with an ethanolamine side chain bearing a single R-stereocenter enables specific molecular recognition within biological systems. Contemporary research focuses on exploiting this chiral architecture for designing novel receptor-targeting therapeutics, particularly given its structural resemblance to endogenous catecholamines while offering points for synthetic modification to enhance metabolic stability and receptor selectivity. The compound's versatility as a synthetic intermediate continues to drive innovative methodologies in asymmetric synthesis and biocatalysis [1] [3] [4].
The systematic IUPAC name (R)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol precisely defines the molecular structure: a benzene ring with hydroxyl groups at positions 1 and 2 (ortho-dihydroxy or catechol configuration), and a 1-amino-2-hydroxyethyl substituent at position 3. The stereochemical descriptor (R) specifies the absolute configuration at the chiral β-carbon within the ethanolamine side chain. Alternative nomenclature reflects its relationship to neurotransmitter scaffolds, sometimes termed (R)-3-aminomethylcatechol or (R)-3-(2-Amino-1-hydroxyethyl)-1,2-benzenediol. The CAS Registry Number 62978-84-1 unambiguously identifies this specific stereoisomer [5] [9].
Table 1: Nomenclature and Identifiers of (R)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | (R)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol |
Alternative Names | (R)-3-Aminomethylcatechol; (R)-3-(2-Amino-1-hydroxyethyl)-1,2-benzenediol; 3-(2-Hydroxy-1-aminoethyl)-1,2-dihydroxybenzene |
CAS Registry Number | 62978-84-1 |
Molecular Formula | C₈H₁₁NO₃ |
Stereochemical Descriptor | (R)-configuration at chiral β-carbon |
The (R)-configuration confers critical three-dimensional spatial arrangement essential for precise binding to adrenergic receptors' stereospecific pockets. Crystallographic and docking studies of analogous catecholamines reveal that the (R)-enantiomer positions the amino group and hydroxyl moieties into optimal orientations for hydrogen bonding and ionic interactions within the receptor's transmembrane helices. This stereopreference is evolutionarily conserved across adrenergic receptors—mismatched (S)-enantiomers exhibit drastically reduced binding affinity and functional activity. The stereochemical integrity at this center must therefore be rigorously preserved throughout synthesis to ensure biological efficacy, driving the development of enantioselective synthetic methodologies including asymmetric catalysis, chiral resolution, and enzymatic synthesis [3] [4].
(R)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol serves as a pivotal synthetic precursor for structurally complex β-adrenergic agonists due to its pre-installed chiral catecholamine architecture. The compound's structural features—the meta-substituted catechol and stereodefined β-amino alcohol—enable efficient derivatization to privileged pharmaceutical scaffolds. Contemporary synthetic routes increasingly leverage biocatalytic cascades to construct this chiral backbone with high enantiopurity, overcoming limitations of traditional chemical methods that required extensive protection/deprotection strategies and generated heavy metal waste [3].
A breakthrough involves engineered L-threonine transaldolases (LTTAs) coupled with tyrosine decarboxylases in artificial enzymatic cascades. Xu et al. demonstrated that protein engineering of Pseudomonas sp. LTTA (mutant PsLTTA-Mu1) combined with expression tuning of Enterococcus raffinosus TDC (ErTDC) in E. coli BL21(DE3) yielded whole-cell biocatalyst ES07. This system achieved unprecedented production of 100 mM (17.1 g/L) norepinephrine analogs with a space-time yield of 3.38 g/L/h—the highest reported for such compounds. The cascade operates through two modules: (1) a C-C assembly module where LTTA catalyzes the stereoselective aldol addition between 3,4-dihydroxybenzaldehyde and L-threonine, with ADH/FDH recycling the acetaldehyde byproduct; and (2) a decarboxylation module where ErTDC converts the β-hydroxy-α-amino acid intermediate to the target 1,2-aminoethanol [3].
Table 2: Key Synthetic Approaches to (R)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol and Analogues
Synthetic Methodology | Key Features | Performance Metrics | Limitations |
---|---|---|---|
Chemical Synthesis (Pd-mediated asymmetric reduction) | Palladium-catalyzed hydrogenation; Chiral auxiliaries/ligands | High enantioselectivity (>90% ee) | Multi-step protection; Heavy metal waste; Low atom economy |
Chemical Synthesis (1,2-Amino oxygenation of alkenes) | Direct functionalization of styrene derivatives | Convergent route; Moderate yields | Requires toxic oxidants; Moderate stereocontrol |
Biocatalytic Cascade (Engineered LTTA + TDC) | Whole-cell E. coli ES07; Cofactor recycling | 100 mM product concentration; 3.38 g/L/h space-time yield | Substrate specificity constraints; Enzyme expression balancing |
L-Threonine Aldolase-Based Routes | Single enzyme system | Simple implementation | Low stereoselectivity (79% ee) |
Compared to traditional chemical routes like Pd-mediated asymmetric reductions or 1,2-amino oxygenation of alkenes, this biocatalytic approach eliminates heavy metal catalysts, reduces organic solvent consumption, and avoids the racemization risks inherent in chemical resolutions. The engineered LTTA specifically addresses previous limitations in stereoselectivity at the Cβ position—wild-type enzymes often exhibited insufficient enantiocontrol (≈79% ee), while PsLTTA-Mu1 achieves >99% ee. Fine-tuning relative expression levels of the four enzymes (LTTA, ADH, FDH, TDC) via plasmid copy number variation and promoter strength optimization was crucial to prevent rate-limiting steps and intermediate accumulation. This exemplifies the power of combining enzyme engineering with systems biology tools for industrial production of enantiopure adrenergic intermediates [3].
The structural congruence of (R)-3-(1-amino-2-hydroxyethyl)benzene-1,2-diol with endogenous catecholamines underpins its pharmacological significance as a privileged scaffold for developing neurotransmitter analogs. Computational and structure-activity relationship (SAR) studies demonstrate that its catechol ring enables hydrogen bonding with serine residues in adrenergic receptor binding pockets (e.g., Ser204, Ser207 in β2AR), while the protonated amino group forms a critical salt bridge with Asp113. The (R)-chiral center optimally orients these pharmacophores for receptor activation. These features make it an ideal template for designing β-adrenergic agonists with tailored receptor subtype selectivity (β1 vs. β2 vs. β3), metabolic stability, and biased signaling profiles [4] [6].
Table 3: Neurotransmitter Analogs Derived from (R)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol Core
Structural Analogue | Key Structural Modifications | Therapeutic Application | Target Receptor |
---|---|---|---|
Orciprenaline (5-(1-Hydroxy-2-(isopropylamino)ethyl)benzene-1,3-diol) | Resorcinol ring; N-isopropyl group | Bronchodilator (Asthma/COPD) | β2-Adrenergic |
N-Benzyl Epinephrine ((R)-4-{2-[Benzyl(methyl)amino]-1-hydroxyethyl}benzene-1,2-diol) | N-benzyl-N-methylamino group | Research tool (Adrenergic signaling) | α/β-Adrenergic |
Immunosuppressive 2-Aminopropane-1,3-diol Derivatives | C1-linked diol; Arylalkyl extensions | Autoimmune disease therapy | Not specified (Immunomodulation) |
Quantum chemical analyses of structural analogs like orciprenaline (5-[1-hydroxy-2-(isopropylamino)ethyl]benzene-1,3-diol) reveal key electronic properties governing pharmacological activity. Density Functional Theory (DFT) studies at the B3LYP/6-311++G(d,p) level demonstrate that the highest occupied molecular orbital (HOMO) localizes over the aromatic ring and ethanolamine nitrogen, facilitating electron donation during receptor binding. The molecular electrostatic potential (MEP) maps show maximal negative potential (nucleophilicity) at the meta-hydroxy group (-48.2 kcal/mol), explaining its preferential interaction with receptor serine residues versus the para-hydroxy group (-41.7 kcal/mol). Furthermore, Fukui function analyses identify the amino nitrogen and catechol oxygen atoms as primary sites for electrophilic attacks during metabolic transformations like methylation by catechol-O-methyltransferase (COMT) [4] [7].
Beyond classical adrenergic applications, this scaffold shows emerging potential in immunosuppressive therapies. Patent literature discloses derivatives like 2-amino-2-[2-[4-(1-hydroxy-5-phenylpentyl)phenyl]ethyl]propane-1,3-diol—structurally expanded analogs retaining the chiral β-amino alcohol motif—that suppress T-cell activation and cytokine release. These compounds inhibit graft-versus-host disease (GVHD) in bone marrow transplantation models with reduced toxicity versus calcineurin inhibitors, likely through modulation of immunoreceptor signaling rather than direct adrenergic activity. The molecule's capacity for strategic modification at the amino group (e.g., N-alkylation), aromatic ring (e.g., chloro/methoxy substitution), and hydroxyethyl chain (e.g., homologation) enables tailored physicochemical properties and target engagement profiles for diverse neurological, cardiovascular, and immunomodulatory applications [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7